(1S,3s)-N-((5-((2-oxo-2-phenylethyl)thio)-4-(4-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)adamantane-1-carboxamide
Description
This compound is a structurally complex molecule featuring a 1,2,4-triazole core substituted with:
- A 4-(trifluoromethyl)phenyl group at the 4-position of the triazole ring.
- A (2-oxo-2-phenylethyl)thio moiety at the 5-position.
- An adamantane-1-carboxamide group linked via a methylene bridge to the triazole’s 3-position.
The thioether linkage and ketone group may influence solubility and reactivity.
Properties
IUPAC Name |
N-[[5-phenacylsulfanyl-4-[4-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29F3N4O2S/c30-29(31,32)22-6-8-23(9-7-22)36-25(34-35-27(36)39-17-24(37)21-4-2-1-3-5-21)16-33-26(38)28-13-18-10-19(14-28)12-20(11-18)15-28/h1-9,18-20H,10-17H2,(H,33,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USYOXOYYRJNHGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=NN=C(N4C5=CC=C(C=C5)C(F)(F)F)SCC(=O)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1S,3S)-N-((5-((2-oxo-2-phenylethyl)thio)-4-(4-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)adamantane-1-carboxamide represents a novel class of biologically active molecules. Its unique structure incorporates both triazole and adamantane moieties, which are known for their diverse biological activities. This article aims to summarize the biological activity of this compound based on recent research findings.
Chemical Structure
The compound features a complex structure that includes:
- An adamantane core
- A carboxamide functional group
- A triazole ring substituted with a trifluoromethyl phenyl group
- A thioether linkage with a phenylethyl moiety
This structural diversity contributes to its potential interactions with various biological targets.
Research indicates that compounds containing triazole rings often exhibit significant biological activities due to their ability to interact with enzymes and receptors. The electron-rich nature of the triazole allows for binding with various biological targets, which can lead to inhibition of key enzymatic pathways involved in disease processes .
Key Findings from Research Studies:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of several enzymes, including cholinesterases and cyclooxygenases. The presence of the trifluoromethyl group enhances its metabolic stability and lipid solubility, which may improve membrane permeability and interaction with target proteins .
- Anticancer Activity : Preliminary studies suggest that the compound may possess anticancer properties. In vitro tests demonstrated its ability to inhibit the proliferation of various cancer cell lines, including HeLa (cervical cancer) and CEM (T-cell leukemia). The IC50 values for these activities indicate promising potential for further development .
- Antioxidant Properties : The compound's structure suggests it may also exhibit antioxidant properties, which are beneficial in mitigating oxidative stress-related diseases. This is particularly relevant in the context of cancer therapy, where oxidative stress plays a significant role in tumor progression .
Case Studies
Several studies have explored the biological activity of related compounds that share structural features with this compound:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of 1,2,4-triazole derivatives functionalized with adamantane and aryl/alkyl substituents. Below is a comparative analysis with key analogues:
Key Observations
Substituent Effects on Bioactivity: The 4-(trifluoromethyl)phenyl group in the target compound may enhance metabolic stability and binding affinity compared to 2-methoxyphenyl (BA67027) or methyl/phenyl groups in other analogs . Thioether vs. This could modulate solubility and target interactions .
Physical-Chemical Properties: Melting points for triazole-adamantane derivatives range from 132–210°C, influenced by substituent bulk and crystallinity . The target compound’s melting point is likely within this range. The trifluoromethyl group may reduce aqueous solubility compared to methoxy or amino substituents but improve membrane permeability .
Synthetic Pathways :
- The target compound’s synthesis likely involves:
Q & A
Q. What synthetic methodologies are recommended for optimizing the yield of (1S,3s)-N-((5-((2-oxo-2-phenylethyl)thio)-4-(4-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)adamantane-1-carboxamide?
- Methodological Answer : The synthesis involves multi-step pathways, including:
- Thiadiazole/triazole ring formation : Cyclization of thiosemicarbazide derivatives under basic conditions (e.g., KOH/EtOH) to form the heterocyclic core .
- Adamantane coupling : Nucleophilic substitution or amide bond formation using coupling agents like EDC/HOBt in solvents such as DMF .
- Sulfur-based linkage : Introduction of the 2-oxo-2-phenylethylthio group via thiol-alkylation reactions under inert atmospheres .
Optimization Strategies : - Use microwave-assisted synthesis to reduce reaction times (e.g., 30–60 minutes at 100–120°C) .
- Employ catalysts like Pd(OAc)₂ for regioselective coupling of trifluoromethylphenyl groups .
Q. Which spectroscopic and crystallographic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify adamantane, triazole, and trifluoromethylphenyl group connectivity. For example, adamantane protons appear as sharp singlets at δ 1.6–2.1 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., expected [M+H]⁺ ~590–600 Da) .
- X-ray Crystallography : Resolves stereochemistry at the (1S,3s) adamantane position and confirms sulfur-oxygen bond geometry .
Q. How can solubility and stability challenges be addressed during in vitro assays?
- Methodological Answer :
- Solubility : Use polar aprotic solvents (DMSO, DMF) for stock solutions. For aqueous assays, employ cyclodextrin-based solubilization or sonication .
- Stability :
- Store lyophilized compounds at -20°C under nitrogen to prevent oxidation of the thioether group .
- Avoid prolonged exposure to UV light or extreme pH (degradation observed at pH <3 or >10) .
Advanced Research Questions
Q. What structure-activity relationship (SAR) strategies can enhance the compound's antimicrobial potency?
- Methodological Answer :
- Triazole Modifications : Replace the trifluoromethylphenyl group with electron-withdrawing substituents (e.g., nitro groups) to increase microbial membrane penetration .
- Adamantane Functionalization : Introduce hydroxyl groups to improve water solubility without compromising rigidity .
Validation : - Conduct MIC assays against S. aureus and E. coli with IC₅₀ comparisons between derivatives .
Q. How does the compound interact with fungal cytochrome P450 enzymes, and how can this be quantified?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with CYP51 (lanosterol demethylase). The triazole moiety coordinates the heme iron, while adamantane occupies hydrophobic pockets .
- Enzyme Inhibition Assays : Measure NADPH consumption rates spectrophotometrically (λ = 340 nm) to determine Ki values .
Q. What in vivo pharmacokinetic parameters should be prioritized for preclinical development?
- Methodological Answer :
- Bioavailability : Administer the compound orally (5–10 mg/kg) to rodents and measure plasma concentrations via LC-MS/MS. Expect low oral bioavailability (<20%) due to adamantane hydrophobicity .
- Metabolite Profiling : Identify phase I metabolites (e.g., sulfoxide derivatives) using hepatic microsomal incubations with NADPH .
Data Contradictions and Resolution
Q. Conflicting reports exist about the compound's stability under acidic conditions. How should researchers reconcile this?
- Analysis :
- reports stability at pH 4–9, while notes partial degradation at pH 3. This discrepancy may arise from differences in counterions (e.g., hydrochloride vs. free base forms).
- Resolution :
- Conduct parallel stability tests using the same salt form and analytical method (e.g., HPLC purity assessments at λ = 254 nm) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
